molecular formula C8H9ClO3 B15299040 Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15299040
M. Wt: 188.61 g/mol
InChI Key: IXYVUNXRKOACAN-UHFFFAOYSA-N
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Description

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate (IUPAC: 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a methyl ester group at position 1 and a carboxylic acid group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where BCP motifs are employed as bioisosteres for aromatic rings or tert-butyl groups to enhance metabolic stability and solubility . Its synthesis typically involves sequential functionalization of the BCP core, as demonstrated in the preparation of chiral BCP-α-amino acids and fluorinated analogs .

Properties

IUPAC Name

methyl 3-carbonochloridoylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVUNXRKOACAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by functionalization to introduce the carboxylate groups . Another approach involves the nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of this compound can be scaled up using flow photochemical addition of propellane to diacetyl, followed by haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This method allows for the production of large quantities of the compound in a relatively short time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets through its rigid and compact structure. This allows for precise binding to specific sites, enhancing its efficacy in various applications . The pathways involved often include interactions with enzymes and receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of BCP derivatives allows for tailored physicochemical properties. Below is a systematic comparison of Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate with analogous compounds:

Key Observations:

Electronic Effects :

  • Fluorinated derivatives (e.g., difluoro or trifluoromethyl-substituted BCPs) exhibit enhanced lipophilicity and metabolic stability, making them suitable for central nervous system (CNS) drug candidates .
  • The carboxylic acid group in Methyl 3-(carboxy)BCP-1-carboxylate increases polarity, improving aqueous solubility compared to esterified analogs .

Synthetic Accessibility: Difluoro-BCPs are synthesized via Rh-catalyzed reactions with moderate yields (30–43%), while aryl-substituted BCPs (e.g., 4-chlorophenyl) are obtained via cross-coupling reactions . Chiral BCP-α-amino acids require multi-step sequences involving Strecker synthesis or enzymatic resolution, often with lower yields .

Applications: Pharmaceuticals: BCP-carboxylic acids are used as bioisosteres for terephthalic acid or phenyl groups to reduce toxicity and improve pharmacokinetics . Materials Science: Aryl-BCP derivatives (e.g., naphthyl or thiophenyl) are explored in optoelectronic materials due to their rigid, non-planar geometry .

Research Findings and Trends

Recent studies highlight the following advancements:

  • Enantioselective Synthesis: Chiral BCP-α-amino acids (e.g., 3-fluorobicyclo[1.1.1]pentylglycine) are emerging as protease-resistant building blocks in peptide therapeutics .
  • Scale-Up : Large-scale synthesis of BCP-dicarboxylic acid derivatives has been optimized for industrial applications, achieving >95% purity via recrystallization .
  • Hybrid Architectures: BCP-porphyrin hybrids demonstrate unique conformational control in supramolecular systems, enabling novel catalysis and sensing platforms .

Biological Activity

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bicyclic structure that is characterized by a high degree of strain, which can influence its reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including light-enabled scalable reactions involving propellane derivatives that yield bicyclo[1.1.1]pentane halides, which can then be functionalized to obtain the desired carboxylate structure .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Some key findings related to its biological activity include:

  • Antiviral Properties : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentanes may exhibit antiviral activity, particularly against viruses such as Hepatitis B Virus (HBV). Compounds with similar frameworks have been shown to inhibit viral replication by interfering with the viral life cycle .
  • Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several studies have investigated the biological effects of bicyclic compounds similar to this compound:

  • Study on Antiviral Activity : In vitro assays demonstrated that certain bicyclic compounds could significantly reduce HBV replication in liver cell lines, suggesting a potential pathway for therapeutic development against viral infections .
  • Enzyme Interaction Studies : Research focusing on the interaction of bicyclic carboxylic acids with key metabolic enzymes revealed that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntiviralThis compoundInhibition of HBV replication
Enzyme InhibitionBicyclic carboxylic acidsModulation of enzyme activity
CytotoxicityVarious bicyclic derivativesInduction of apoptosis in cancer cells

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